

# "Para-fluoro 4-ANBP" CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Para-fluoro 4-ANBP*

Cat. No.: *B502666*

[Get Quote](#)

## In-Depth Technical Guide: Para-fluoro 4-ANBP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **para-fluoro 4-ANBP**, a chemical intermediate of interest in the synthesis of various psychoactive compounds. This document details its chemical properties, a plausible synthetic route, and its relationship to the broader class of 4-anilinopiperidine derivatives.

## Core Compound Data

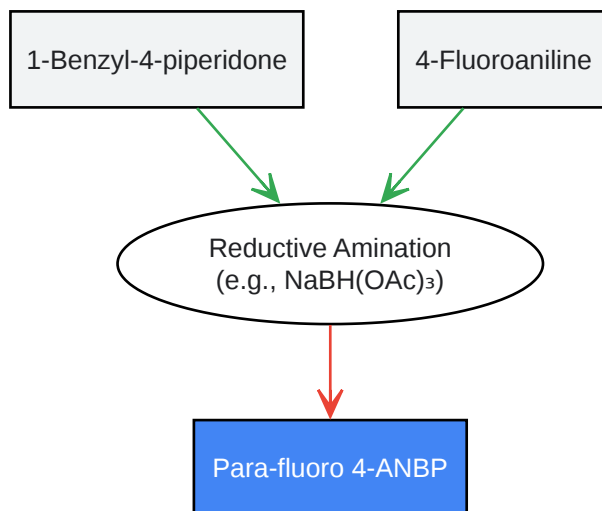
**Para-fluoro 4-ANBP**, formally known as N-(4-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine, is recognized as a precursor in the synthesis of fluoroketamine and N-benzyl para-fluoro norfentanyl.<sup>[1]</sup> Its structural similarity to known opioids places it within a significant class of compounds for research and forensic applications.

Parameter	Value	Reference
CAS Number	131587-27-4	[1]
Molecular Formula	C <sub>18</sub> H <sub>21</sub> FN <sub>2</sub>	[1]
Molecular Weight	284.4 g/mol	[1]
Formal Name	N-(4-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine	[1]
Synonyms	p-fluoro 4-ANBP, Despropionyl N-benzyl para-fluoro norfentanyl	[1]
Purity	≥98% (as an analytical reference standard)	
Solubility	DMF: 25 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml	[1]
λ <sub>max</sub>	243 nm	[1]

## Plausible Synthetic Pathway

While specific, detailed experimental protocols for the synthesis of **para-fluoro 4-ANBP** are not readily available in peer-reviewed literature, a plausible route can be conceptualized based on established synthetic methodologies for 4-anilinopiperidine derivatives, such as the Gupta method.[2][3] This pathway involves the reductive amination of 1-benzyl-4-piperidone with 4-fluoroaniline.

## Plausible Synthetic Pathway for Para-fluoro 4-ANBP

[Click to download full resolution via product page](#)

Caption: Reductive amination approach to synthesize **para-fluoro 4-ANBP**.

## Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure for the synthesis of **para-fluoro 4-ANBP** based on the known synthesis of related 4-anilinopiperidine compounds.

Materials:

- 1-Benzyl-4-piperidone
- 4-Fluoroaniline
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Anhydrous Dichloromethane (DCM)
- Acetic Acid (glacial)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate

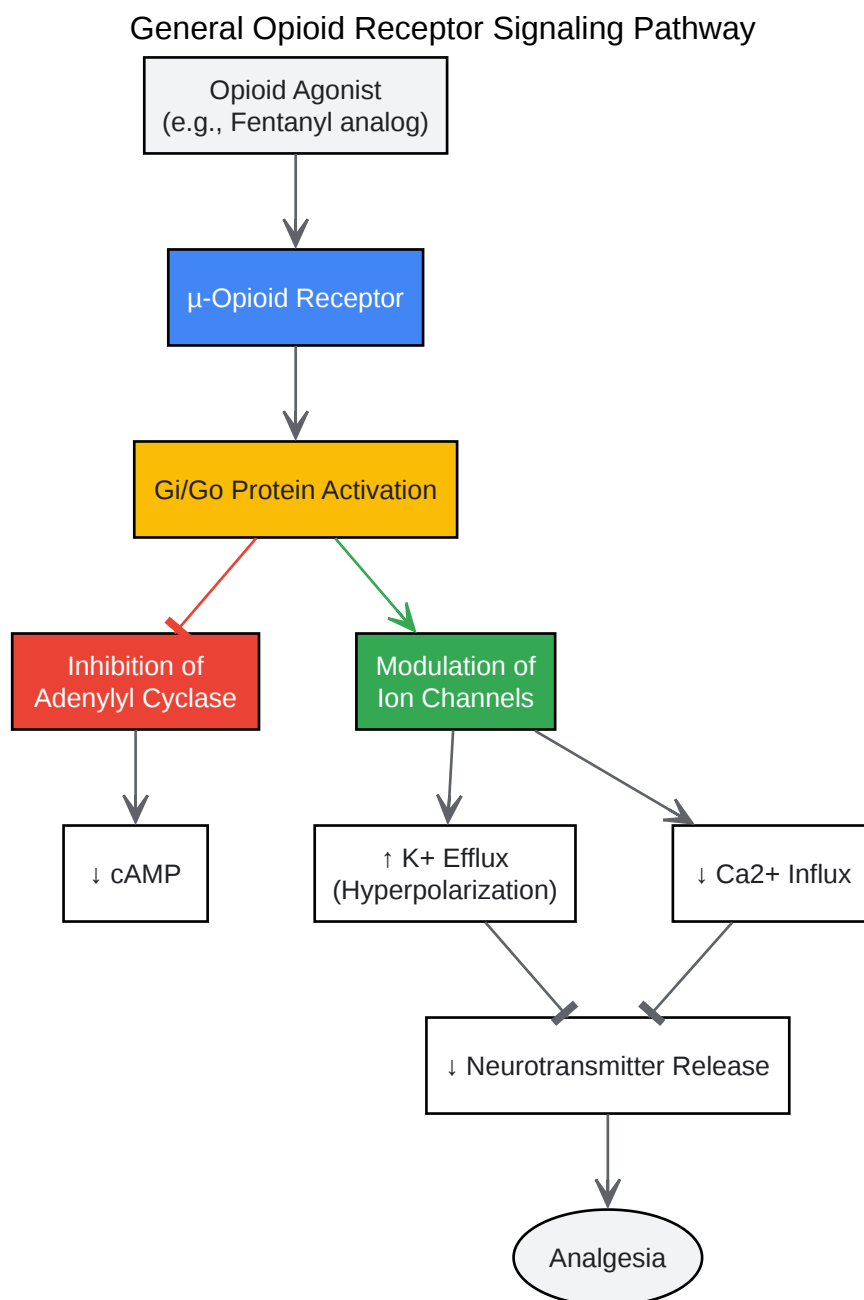
#### Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-4-piperidone (1 equivalent) and 4-fluoroaniline (1.1 equivalents) in anhydrous dichloromethane.
- To this solution, add glacial acetic acid (1 equivalent).
- Stir the mixture at room temperature for approximately 30 minutes.
- Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
- The crude **para-fluoro 4-ANBP** can be further purified by column chromatography on silica gel.

## Structural and Pharmacological Context

**Para-fluoro 4-ANBP** belongs to the 4-anilinopiperidine class of compounds, which is a cornerstone in the development of potent analgesics, most notably fentanyl and its analogs.<sup>[4]</sup> The pharmacological profile of these derivatives is highly dependent on the substituents at key positions on the 4-anilinopiperidine core.

While there is no direct pharmacological data available for **para-fluoro 4-ANBP**, its structural similarity to opioid precursors suggests that it may have an affinity for opioid receptors. Fentanyl and its analogs primarily act as agonists at the  $\mu$ -opioid receptor, a G-protein coupled receptor.



[Click to download full resolution via product page](#)

Caption: Simplified overview of the  $\mu$ -opioid receptor signaling cascade.

Activation of the  $\mu$ -opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the opening of potassium channels (causing hyperpolarization), and the closing of calcium channels. These events collectively reduce neuronal excitability and inhibit the release of neurotransmitters, resulting in analgesia.[5]

## Conclusion

**Para-fluoro 4-ANBP** is a significant chemical intermediate due to its role in the synthesis of potent psychoactive substances. While detailed, publicly available research on its specific properties and biological activity is limited, its structural relationship to the 4-anilinopiperidine class provides a strong basis for understanding its chemical behavior and potential pharmacological relevance. The synthetic and signaling pathway information provided in this guide offers a foundational understanding for researchers and professionals in the fields of medicinal chemistry, pharmacology, and forensic science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 3. regulations.gov [regulations.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fentanyl drug profile | www.euda.europa.eu [euda.europa.eu]
- To cite this document: BenchChem. ["Para-fluoro 4-ANBP" CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b502666#para-fluoro-4-anbp-cas-number-and-molecular-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)